Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate
Description
Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate (CAS 219841-93-7) is a pyrrolidine-based compound featuring a 3-oxo group and a 2-(2-ethoxy-2-oxoethyl) substituent. Its molecular formula is C₁₆H₁₉NO₅, with a molar mass of 305.33 g/mol . Key physical properties include:
- Density: 1.227 ± 0.06 g/cm³ (predicted)
- Boiling Point: 443.6 ± 40.0 °C (predicted)
- pKa: -2.59 ± 0.40 (indicating strong acidity) .
The compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals, due to its reactive 3-oxo and ester functionalities.
Properties
IUPAC Name |
benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-2-21-15(19)10-13-14(18)8-9-17(13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKJWXUTGCGCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186459 | |
| Record name | Ethyl 3-oxo-1-[(phenylmethoxy)carbonyl]-2-pyrrolidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219841-93-7 | |
| Record name | Ethyl 3-oxo-1-[(phenylmethoxy)carbonyl]-2-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219841-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxo-1-[(phenylmethoxy)carbonyl]-2-pyrrolidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate, with the CAS number 219841-93-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, including anticancer and antimicrobial properties, and relevant case studies. The compound's molecular formula is C16H19NO5, and it has a molecular weight of 305.32 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of a pyrrolidine ring, followed by the introduction of the benzyl and ethoxy groups. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Ring Formation | Pyrrolidine derivatives | Formation of pyrrolidine core |
| 2 | Alkylation | Benzyl bromide | Introduction of benzyl group |
| 3 | Esterification | Ethyl chloroacetate | Formation of ethoxy group |
| 4 | Finalization | Acidic workup | Purification and isolation |
Anticancer Activity
Recent studies have investigated the anticancer properties of related pyrrolidine derivatives. For instance, a study assessed various derivatives against A549 human lung adenocarcinoma cells. The results indicated that structural modifications significantly influenced anticancer activity.
Key Findings
- Cytotoxicity: Compounds demonstrated varying cytotoxic effects on A549 cells when compared to cisplatin.
- Structure-Activity Relationship: Certain substitutions on the phenyl ring enhanced anticancer activity, reducing cell viability significantly.
Table: Anticancer Activity of Pyrrolidine Derivatives
| Compound | A549 Cell Viability (%) | Notes |
|---|---|---|
| Benzyl Compound | 78–86 | Weak activity |
| 4-Chlorophenyl | 64 | Enhanced activity |
| 4-Dimethylamino | <50 | Most potent |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Testing against multidrug-resistant pathogens revealed promising results.
Study Overview
In vitro tests were conducted against various strains, including Klebsiella pneumoniae and Staphylococcus aureus. The compound exhibited significant antimicrobial properties, suggesting potential as a therapeutic agent.
Table: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Effective against MDR strains |
| Staphylococcus aureus | 16 µg/mL | High sensitivity |
Case Studies
Several case studies highlight the compound's potential applications in cancer therapy and infectious disease management.
Case Study: Anticancer Efficacy
A study involving a range of oxopyrrolidine derivatives demonstrated that specific modifications could lead to compounds with superior anticancer properties. The most effective derivatives showed over 80% reduction in A549 cell viability compared to untreated controls.
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial activity against resistant strains. Results indicated that this compound could serve as a lead compound for developing new antibiotics targeting resistant bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares key features of the target compound with its analogs:
Key Observations:
Steric and Electronic Effects : The furan-carbamoyl derivative (C₁₉H₂₄N₂O₆) exhibits enhanced steric bulk and hydrogen-bonding capacity compared to the target compound, influencing its stability and requiring refrigerated storage .
Bioactivity: Quinoline analogs (e.g., C₁₉H₂₁NO₅) demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the ethoxy-oxoethyl group may contribute to bioactivity when paired with aromatic systems .
Q & A
Q. What are the optimal synthetic routes for Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate?
The synthesis typically involves multi-step organic reactions. A validated approach includes:
- Step 1 : Protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., sodium carbonate) to form the 1-carboxylate intermediate.
- Step 2 : Introduction of the 2-ethoxy-2-oxoethyl group via alkylation or Michael addition, optimized with catalysts like CuI in acetonitrile at 80°C to enhance yield (72% reported in analogous syntheses) .
- Step 3 : Oxidation at the 3-position using mild oxidizing agents (e.g., TEMPO/NaClO) to form the 3-oxo group without over-oxidizing sensitive functionalities .
Key Considerations : Monitor reaction progress via TLC or HPLC. Scale-up may require continuous flow reactors to improve reproducibility and minimize by-products .
Q. How can the structural integrity of this compound be confirmed experimentally?
A combination of analytical techniques is recommended:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for stereochemical confirmation .
- NMR Spectroscopy : H and C NMR to verify the benzyl ester (δ ~5.1 ppm for CH), pyrrolidine ring protons (δ ~1.8–3.5 ppm), and ethoxy group (δ ~1.2–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~333.3 for CHNO) .
Q. What are the stability profiles under varying storage conditions?
- Thermal Stability : Differential Scanning Calorimetry (DSC) studies on similar pyrrolidine derivatives show decomposition temperatures >150°C, suggesting stability at room temperature .
- Hydrolytic Sensitivity : The benzyl ester and ethoxy groups may hydrolyze under strongly acidic/basic conditions. Store in anhydrous environments (e.g., desiccator with silica gel) .
- Light Sensitivity : No documented photodegradation, but amber vials are recommended for long-term storage .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the stereogenic centers?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Retention time differences ≥2 minutes are achievable for similar compounds .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during key steps like alkylation to induce enantioselectivity (>90% ee reported in analogous syntheses) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .
Q. What computational methods are suitable for predicting biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like prolyl endopeptidase. Focus on hydrogen bonding with the 3-oxo group and hydrophobic interactions with the benzyl moiety .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
- QSAR Modeling : Train models using datasets of pyrrolidine derivatives to predict ADMET properties (e.g., logP ~1.8, moderate blood-brain barrier permeability) .
Q. How should researchers resolve contradictions in reported solubility data?
- Method Standardization :
- Aqueous Solubility : Use shake-flask method with UV-Vis quantification (λmax ~270 nm for benzyl derivatives).
- Organic Solvents : Compare solubility in DMSO, ethanol, and acetonitrile via gravimetric analysis .
- Contradiction Analysis : Discrepancies may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD .
Q. What strategies mitigate by-product formation during scale-up?
- Process Optimization :
- Temperature Control : Maintain <5°C during exothermic steps (e.g., acylation) to prevent dimerization .
- Catalyst Screening : Replace homogeneous catalysts (e.g., CuI) with immobilized versions to reduce metal leaching .
- By-Product Identification : Use LC-MS to detect impurities (e.g., over-oxidized products at m/z +16) and adjust stoichiometry accordingly .
Critical Notes
- Safety : Follow SDS guidelines for handling (e.g., PPE, fume hoods) due to undefined acute toxicity .
- Data Gaps : Direct pharmacological data are lacking. Prioritize in vitro assays (e.g., enzyme inhibition) before animal studies .
- Software Tools : Use ORTEP-3 for crystallographic visualization and SHELXL for refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
